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Compound of Interest

Compound Name: Di-t-butylacetylene

Cat. No.: B093683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental data for Di-tert-

butylacetylene (2,2,5,5-tetramethyl-3-hexyne), a symmetrical and sterically hindered alkyne. Its

unique structure offers potential applications in materials science and as a building block in

complex organic synthesis. This document presents a comparative analysis of its

physicochemical and spectroscopic properties with two relevant alternatives: tert-

butylacetylene and Di-tert-butyl acetylenedicarboxylate. Detailed experimental protocols for

synthesis, purification, and analysis are provided to ensure reproducibility and facilitate

informed decision-making in research and development.

Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for Di-tert-butylacetylene and its

alternatives, allowing for a direct comparison of their physical and spectroscopic properties.

Table 1: Physical and Chemical Properties
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Property
Di-tert-
butylacetylene

tert-Butylacetylene
Di-tert-butyl
acetylenedicarboxy
late

CAS Number 17530-24-4[1] 917-92-0[2] 66086-33-7[3]

Molecular Formula C₁₀H₁₈[1] C₆H₁₀[2] C₁₂H₁₈O₄[3]

Molecular Weight 138.25 g/mol [1] 82.14 g/mol [2] 226.27 g/mol [3]

Melting Point 19 °C -78 °C[2] 33-37 °C[3]

Boiling Point 113 °C 37-38 °C[2]
80-82 °C / 0.05

mmHg[3]

Density 0.712 g/mL 0.667 g/mL at 25 °C[2] Not available

Refractive Index

(n₂₀/D)
1.406 1.374[2] Not available

Table 2: Spectroscopic Data

Spectroscopic Data
Di-tert-
butylacetylene

tert-Butylacetylene
Di-tert-butyl
acetylenedicarboxy
late

¹H NMR (ppm) δ ~1.2 (s, 18H)
δ ~1.23 (s, 9H, t-Bu),

1.91 (s, 1H, C≡CH)[4]
Not available

¹³C NMR (ppm) Not available Not available Not available

IR (cm⁻¹)

C≡C stretch is weak

or absent due to

symmetry

C≡C stretch: 2100-

2260 (weak), ≡C-H

stretch: 3260-3330

(strong, narrow)

C≡C stretch expected

in the 2100-2260

region

Raman (cm⁻¹)
C≡C stretch is

expected to be strong

C≡C stretch is

expected to be

present

C≡C stretch is

expected to be

present

Mass Spec (m/z) 138 (M⁺) 82 (M⁺) 226 (M⁺)
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Experimental Protocols
Synthesis and Purification
1. Synthesis of Di-tert-butylacetylene (Adapted from a general procedure for sterically hindered

internal alkynes)

This procedure is adapted from established methods for the synthesis of symmetrical, sterically

hindered alkynes via dehydrohalogenation of a vicinal dihalide. The required precursor, 3,4-

dibromo-2,2,5,5-tetramethylhexane, can be synthesized by the bromination of 2,2,5,5-

tetramethyl-3-hexene.

Step 1: Preparation of 3,4-dibromo-2,2,5,5-tetramethylhexane. In a three-necked round-

bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser,

dissolve 2,2,5,5-tetramethyl-3-hexene in a suitable inert solvent such as dichloromethane.

Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane

dropwise with constant stirring. After the addition is complete, allow the reaction mixture to

warm to room temperature and stir until the reddish-brown color of bromine disappears. The

solvent is then removed under reduced pressure to yield the crude 3,4-dibromo-2,2,5,5-

tetramethylhexane.

Step 2: Double Dehydrohalogenation. The crude dibromide is dissolved in a suitable solvent

like tetrahydrofuran (THF) in a round-bottom flask. A strong base, such as two equivalents of

sodium amide in liquid ammonia or potassium tert-butoxide in THF, is added portion-wise at

a low temperature (e.g., -78 °C for NaNH₂ in NH₃ or 0 °C for t-BuOK in THF). The reaction

mixture is stirred for several hours and then allowed to warm to room temperature.

Step 3: Work-up and Purification. The reaction is quenched by the careful addition of water.

The aqueous layer is extracted with a low-boiling organic solvent like diethyl ether. The

combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate,

and the solvent is removed by rotary evaporation. The crude Di-tert-butylacetylene is then

purified by fractional distillation under reduced pressure.

2. Synthesis of tert-Butylacetylene

This protocol is based on a patented industrial synthesis method.[4]
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Step 1: Reaction Setup. In a reaction vessel equipped with a stirrer and a gas inlet, a mixture

of tert-butyl alcohol, an acid catalyst (e.g., sulfuric acid), and a controlled amount of water is

prepared.

Step 2: Acetylene Addition. Acetylene gas is bubbled through the reaction mixture at a

controlled temperature (e.g., 25-30 °C).

Step 3: Work-up and Purification. After the reaction is complete, the mixture is poured onto

ice. The tert-butylacetylene is then isolated by distillation. Further purification can be

achieved by fractional distillation.

3. Synthesis of Di-tert-butyl acetylenedicarboxylate

This procedure is based on the esterification of acetylenedicarboxylic acid.

Step 1: Preparation of Acetylenedicarboxylic Acid. Acetylenedicarboxylic acid can be

prepared from α,β-dibromosuccinic acid by treatment with potassium hydroxide in methanol.

The resulting potassium salt is then acidified to yield the free acid.

Step 2: Esterification. In a suitable reactor, acetylenedicarboxylic acid is reacted with an

excess of isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in an inert

solvent like dichloromethane. The reaction is typically carried out under pressure.

Step 3: Work-up and Purification. After the reaction is complete, the mixture is neutralized,

and the organic layer is separated. The solvent is removed, and the crude Di-tert-butyl

acetylenedicarboxylate is purified by recrystallization from a suitable solvent system (e.g.,

hexanes).

Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the alkyne sample in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a
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spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm)

and a larger number of scans will be necessary due to the lower natural abundance of the

¹³C isotope.

2. Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like Di-tert-butylacetylene and tert-butylacetylene, a

thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl

or KBr). For solid samples like Di-tert-butyl acetylenedicarboxylate, a KBr pellet can be

prepared by grinding a small amount of the sample with dry KBr powder and pressing the

mixture into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can

be analyzed in a liquid cell.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The C≡C

stretching vibration in internal alkynes like Di-tert-butylacetylene is often weak or absent in

the IR spectrum due to the symmetry of the molecule. For terminal alkynes like tert-

butylacetylene, a characteristic sharp ≡C-H stretch is observed around 3300 cm⁻¹.

3. Raman Spectroscopy

Sample Preparation: Place the liquid or solid sample in a glass capillary tube or a suitable

sample holder.

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or

785 nm). The laser is focused on the sample, and the scattered light is collected and

analyzed.

Data Acquisition: Acquire the Raman spectrum over a relevant spectral range to observe the

C≡C stretching frequency. For symmetrical alkynes like Di-tert-butylacetylene, the C≡C

stretch is Raman active and typically shows a strong signal.
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Caption: Workflow for the cross-validation of experimental data.
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Caption: General synthetic pathways for Di-tert-butylacetylene and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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